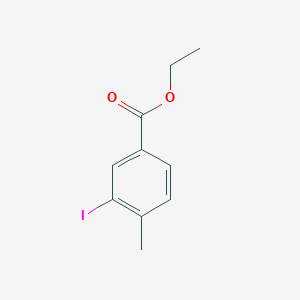

Ethyl 3-iodo-4-methylbenzoate

Description

Contextualization within the Landscape of Aromatic Halides and Ester Chemistry

Aromatic halides, or aryl halides, are organic compounds where a halogen atom is directly bonded to an aromatic ring. wikipedia.orgnumberanalytics.comnumberanalytics.com They are distinct from alkyl halides in their preparation, chemical reactivity, and physical properties. wikipedia.org Their importance in organic synthesis is paramount, as they serve as versatile precursors for a myriad of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The halogen atom in aryl halides can be substituted by various functional groups, making them valuable building blocks in organic chemistry. numberanalytics.com

Within this class, iodo-substituted compounds are particularly reactive. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering the iodide an excellent leaving group in nucleophilic substitution and cross-coupling reactions. smolecule.com

The ester functionality in Ethyl 3-iodo-4-methylbenzoate introduces another layer of synthetic versatility. Esters can undergo various transformations, such as hydrolysis to carboxylic acids, reduction to alcohols, and transesterification, providing multiple pathways for molecular elaboration. smolecule.com

Significance of Iodo-Substituted Benzoate (B1203000) Esters as Synthetic Intermediates

Iodo-substituted benzoate esters, like this compound, are highly valued as synthetic intermediates. The presence of the iodine atom facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex molecular architectures. numberanalytics.com The reactivity of aryl halides in coupling reactions follows the general trend: I > Br > Cl > F. This makes aryl iodides, such as this compound, highly sought-after reactants for efficient chemical transformations.

The ester group, being readily convertible to other functional groups, further enhances the synthetic utility of these molecules. smolecule.com This dual functionality allows for a strategic and stepwise approach to the synthesis of intricate organic compounds.

Rationale for In-Depth Academic Investigation of this compound

The unique combination of an iodo-substituent and an ethyl ester group on a methylated benzene (B151609) ring makes this compound a compound of significant academic interest. smolecule.com Its structural features suggest potential applications in various fields, including medicinal chemistry and materials science. smolecule.com The core structure of this compound is found in some bioactive molecules, prompting further research into its potential medicinal properties. smolecule.com

A thorough investigation of its chemical profile is essential to fully exploit its synthetic potential and explore its utility in the development of novel compounds and materials. Understanding its reactivity, spectroscopic properties, and synthetic accessibility is crucial for its effective application in research and development.

Research Scope and Objectives for Elucidating the Compound's Chemical Profile

The primary objective of this article is to provide a comprehensive chemical profile of this compound. This includes:

A detailed description of its structural and physical properties.

An overview of established and potential synthetic routes.

A discussion of its reactivity and participation in key organic reactions.

Presentation of its spectroscopic data for identification and characterization.

This in-depth analysis aims to serve as a valuable resource for researchers in organic chemistry, facilitating the use of this compound in the synthesis of new and complex molecules.

Chemical and Physical Properties

This compound is an aromatic compound with the chemical formula C₁₀H₁₁IO₂ and a molecular weight of 290.10 g/mol . smolecule.com Its systematic IUPAC name is this compound. smolecule.com The molecule consists of a benzene ring substituted with an ethyl ester group at position 1, an iodine atom at position 3, and a methyl group at position 4. smolecule.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 859212-59-2 |

| Molecular Formula | C₁₀H₁₁IO₂ |

| Molecular Weight | 290.10 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)I |

| InChI Key | KMIVUJKEQAPRIH-UHFFFAOYSA-N |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature |

Data sourced from multiple chemical suppliers and databases. smolecule.comsigmaaldrich.combldpharm.com

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry.

One common approach is the direct esterification of 3-iodo-4-methylbenzoic acid. smolecule.com This reaction is typically carried out by treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Another synthetic route involves the iodination of ethyl 4-methylbenzoate. smolecule.com This can be accomplished using iodine in the presence of an oxidizing agent.

Reactivity and Applications

The reactivity of this compound is largely dictated by its two primary functional groups: the iodo-substituent and the ethyl ester.

The carbon-iodine bond is particularly susceptible to participation in a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.com One of the most significant applications is in the Sonogashira coupling reaction, which involves the coupling of terminal alkynes with aryl or vinyl halides. smolecule.com The high reactivity of the iodide leaving group makes this compound an excellent substrate for these transformations. smolecule.com

The ethyl ester group can undergo several reactions, including:

Hydrolysis: Conversion to the corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid, under acidic or basic conditions. smolecule.com

Reduction: Transformation into the corresponding alcohol. smolecule.com

Transesterification: Reaction with other alcohols to form different esters. smolecule.com

These reactions provide a versatile platform for the synthesis of a wide range of derivatives, making this compound a key intermediate in the synthesis of complex organic molecules for pharmaceutical and material science applications. smolecule.com

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons. The specific chemical shifts and coupling constants provide information about the substitution pattern on the benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl and methyl groups, and the aromatic carbons. The carbon attached to the iodine atom will show a characteristic chemical shift. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (290.10 g/mol ). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and aromatic C-H and C=C stretching vibrations. |

Detailed spectroscopic data can be found in various chemical databases and literature sources. bldpharm.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIVUJKEQAPRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630270 | |

| Record name | Ethyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859212-59-2 | |

| Record name | Benzoic acid, 3-iodo-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859212-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-iodo-4-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactivity and Transformations

Mechanistic Pathways of the Aryl Iodide Moiety in Coupling Reactions

The aryl iodide group is a highly versatile functional handle in organic synthesis, primarily due to the relatively weak carbon-iodine bond, which facilitates its participation in various bond-forming reactions. Its reactivity is particularly prominent in transition-metal-catalyzed cross-coupling reactions.

Oxidative Addition Mechanisms in Palladium-Catalyzed Cross-Couplings

A cornerstone of many palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, is the oxidative addition of the aryl halide to a low-valent palladium(0) species. csbsju.edu This step is often rate-determining and involves the cleavage of the carbon-iodine bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) intermediate. chemrxiv.orgacs.org

For an aryl iodide like Ethyl 3-iodo-4-methylbenzoate, the oxidative addition to a Pd(0) complex, typically supported by phosphine (B1218219) ligands (L), proceeds to form a square planar arylpalladium(II) halide complex. Two primary mechanistic pathways are generally considered for this step: a three-centered concerted mechanism and a nucleophilic displacement (SNAr-like) mechanism. chemrxiv.orgnsf.gov

Three-Centered Concerted Mechanism: This is the traditionally accepted pathway where the palladium atom inserts directly into the carbon-iodine bond through a single, three-membered transition state. chemrxiv.org This mechanism is favored for less polar substrates and is typical for 12-electron PdL complexes. nsf.gov

Nucleophilic Displacement Mechanism: In this pathway, the electron-rich Pd(0) complex first acts as a nucleophile, attacking the ipso-carbon of the aryl iodide. This stepwise process is more prevalent with electron-poor aromatic rings and is often preferred by 14-electron PdL2 complexes. chemrxiv.orgnsf.gov

Computational studies and kinetic isotope effects are instrumental in distinguishing between these pathways for different substrates and catalyst systems. chemrxiv.org The choice of mechanism can be influenced by ligand sterics and electronics, as well as the coordination number of the palladium center. nsf.gov

| Mechanistic Feature | Concerted Pathway | Stepwise (SNAr-like) Pathway |

| Transition State | Single, three-centered (Pd, C, I) | Two-step process, may involve an intermediate |

| Pd(0) Role | Insertion into C-I bond | Nucleophilic attack on ipso-carbon |

| Favored by | 12e- PdL complexes, less polar substrates | 14e- PdL2 complexes, electron-deficient arenes |

| Intermediate | None | Potential for an anionic intermediate |

Radical-Mediated Processes in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond organometallic cycles, the aryl iodide moiety of this compound can engage in reactions proceeding through radical intermediates. The C–I bond is susceptible to homolytic cleavage upon initiation by heat, light (photoredox catalysis), or a single-electron transfer (SET) from a reductant. nih.govresearchgate.net

Once formed, the 3-ethoxycarbonyl-4-methylphenyl radical is a highly reactive species that can participate in a variety of bond-forming events. core.ac.uk

Carbon-Carbon Bond Formation: The aryl radical can add to alkenes or alkynes in chain reactions or undergo cyclization onto a tethered unsaturated group. core.ac.uk It can also be trapped by various reagents, such as in borylation reactions where it reacts with diboron (B99234) reagents to form aryl boronic esters. rsc.org

Carbon-Heteroatom Bond Formation: Aryl radicals can be intercepted by heteroatom-based nucleophiles or radical traps to form C-N, C-O, or C-S bonds. For example, photoredox-catalyzed methods have been developed for the reduction of aryl iodides, where the generated radical abstracts a hydrogen atom. nih.gov

The involvement of radical pathways can sometimes be confirmed by the use of radical trapping agents like TEMPO, which inhibit the reaction. rsc.org These processes offer synthetic routes that are often complementary to traditional transition-metal-catalyzed methods.

Concerted versus Stepwise Mechanisms in Cross-Coupling Reactions

The distinction between concerted and stepwise pathways is a recurring theme in mechanistic chemistry. differencebetween.com While oxidative addition can be concerted or stepwise, the subsequent reductive elimination step in a palladium catalytic cycle—where the new C-C or C-heteroatom bond is formed from the Pd(II) intermediate—also has these mechanistic possibilities.

A concerted reaction occurs in a single elementary step, where bond breaking and bond forming happen simultaneously through a single transition state without any intermediates. quora.com In contrast, a stepwise reaction involves two or more elementary steps and proceeds through one or more reaction intermediates. differencebetween.comic.ac.uk

In the context of cross-coupling, while a concerted three-centered reductive elimination is common, stepwise pathways can become operative, particularly in C-I bond formation. researchgate.net For instance, theoretical studies have shown that for certain metal complexes, a stepwise mechanism involving an SN2 attack of an external anion on a methyl group can be more favorable than a classic concerted reductive elimination. researchgate.net The choice between these pathways can be influenced by factors such as the nature of the coupling partners, the ligand environment, and the electronic properties of the metal center. acs.org

Elucidation of Ester Hydrolysis and Transesterification Mechanisms

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, most notably hydrolysis (reaction with water) and transesterification (reaction with an alcohol). These reactions can be catalyzed by either acid or base. libretexts.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for elucidating the mechanism of ester hydrolysis. ias.ac.in The reaction rate is typically monitored over time by techniques such as titration or spectroscopy. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This reaction is generally a second-order process, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org

Addition: A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the ethoxide (-OCH2CH3) leaving group to form benzoic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt.

For most benzoate (B1203000) esters, the first step—the nucleophilic attack and formation of the tetrahedral intermediate—is the rate-limiting step. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is an equilibrium process and is the reverse of Fischer esterification. libretexts.orgyoutube.com The mechanism is more complex, involving several proton transfer steps. The key steps are the protonation of the carbonyl oxygen to activate the ester, followed by nucleophilic attack by water. youtube.com The rate-limiting step can vary depending on the specific ester and reaction conditions.

Analysis of Substituent Electronic Effects via Hammett Linear Free-Energy Relationships (LFER)

The Hammett equation provides a powerful tool for quantifying the influence of meta- and para-substituents on the reaction rates and equilibria of benzene (B151609) derivatives. dalalinstitute.com It relates the logarithm of the rate constant (k) for a substituted derivative to the logarithm of the rate constant (k0) for the unsubstituted parent compound through the equation:

log(k/k0) = ρσ

Here, σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant, which depends on the nature of the reaction. dalalinstitute.com

For the hydrolysis of this compound, the electronic effects of the iodo and methyl substituents can be analyzed.

The iodo group at the meta-position (relative to the ester) is moderately electron-withdrawing through its inductive effect (σm for I is +0.35).

The methyl group at the para-position is weakly electron-donating (σp for CH3 is -0.17). dalalinstitute.com

In base-catalyzed ester hydrolysis, the rate-limiting step is the nucleophilic attack on the carbonyl carbon. The reaction is accelerated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon, and it is slowed by electron-donating groups. This corresponds to a positive ρ value. semanticscholar.orgresearchgate.net By using the known σ values, one can predict the relative rate of hydrolysis for this compound compared to unsubstituted ethyl benzoate. The net effect would be a combination of the withdrawing iodo group and the donating methyl group, which would likely result in a modest acceleration of the hydrolysis rate compared to the unsubstituted analog.

| Substituent (X in X-C6H4COOEt) | Position | Hammett Constant (σ) | Predicted Effect on Base-Catalyzed Hydrolysis Rate |

| -H (Reference) | - | 0.00 | Baseline rate |

| -CH3 | para | -0.17 | Decrease |

| -I | meta | +0.35 | Increase |

| -NO2 | para | +0.78 | Strong Increase |

| -OCH3 | para | -0.27 | Decrease |

General Acid/Base Catalysis in Ester Transformations

The transformation of esters, such as the hydrolysis of this compound, can be accelerated through general acid or general base catalysis. In these processes, proton transfer to or from the ester substrate occurs concurrently with the nucleophilic attack, thereby avoiding the formation of high-energy, charged intermediates. reed.edulibretexts.org

In general acid catalysis , a general acid (HA) donates a proton to the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. reed.educhemistrysteps.com The transition state is stabilized by the partial protonation of the carbonyl oxygen, which reduces the buildup of negative charge. libretexts.org

Conversely, in general base catalysis , a general base (B) accepts a proton from the attacking nucleophile (e.g., water), increasing its nucleophilicity. reed.educhemistrysteps.com This facilitates the attack on the carbonyl carbon. The rate of these reactions is dependent on the concentration of the general acid or base. rsc.org The efficiency of the catalyst is related to its pKa, as described by the Brønsted catalysis equation. rsc.org

The hydrolysis of esters under both acidic and basic conditions typically proceeds through a tetrahedral intermediate. chemistrysteps.comyoutube.com Under acidic conditions, all steps are reversible. However, base-promoted hydrolysis is irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base, forming a carboxylate salt that is unreactive towards the alcohol leaving group. chemistrysteps.comyoutube.com

Detailed Catalytic Cycles in Transition Metal-Mediated Systems

The carbon-iodine bond in this compound is a key feature that allows this compound to participate in a variety of powerful carbon-carbon bond-forming reactions mediated by transition metals. The mechanisms of these reactions are intricate, involving a series of well-defined steps that constitute a catalytic cycle.

Palladium-Catalyzed Cross-Coupling Cycles (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comchemrxiv.orglibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) species. yonedalabs.comchemrxiv.orgmdpi.com For aryl iodides, the binding of the iodoarene to the palladium(0) complex can be the first irreversible step. chemrxiv.org

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate complex. This complex then transfers its organic group to the palladium(II) center, a process known as transmetalation. yonedalabs.comchemrxiv.org This step can proceed through a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. yonedalabs.comlibretexts.orgmdpi.com

It's noteworthy that the reactivity of aryl iodides in Suzuki-Miyaura couplings can be surprisingly inefficient at lower temperatures in the presence of phosphine ligands, which may be due to the poor turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. acs.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.comorganic-chemistry.org

Palladium Cycle:

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the palladium(0) catalyst undergoes oxidative addition with the aryl iodide. youtube.comyoutube.com

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. youtube.com

Reductive Elimination: The palladium(II) intermediate then undergoes reductive elimination to yield the aryl-alkyne product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

Copper Cycle:

Coordination and Deprotonation: A copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton. youtube.com A base then deprotonates the alkyne to form a copper(I) acetylide. youtube.comyoutube.com This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle. youtube.com

While the dual-catalyst system is common, copper-free Sonogashira reactions have also been developed. wikipedia.orgorganic-chemistry.org

Nickel-Catalyzed Cross-Coupling and Cross-Electrophile Coupling

Nickel catalysts offer a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity.

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed cross-coupling reactions can proceed through various mechanistic pathways, including those involving Ni(0)/Ni(II) and Ni(I)/Ni(III) redox cycles. squarespace.com For aryl iodides, a common pathway involves the oxidative addition of the C-I bond to a Ni(0) species, followed by transmetalation with a nucleophile and subsequent reductive elimination. squarespace.comacs.org

Cross-Electrophile Coupling: This type of coupling reaction directly combines two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. nih.govorgsyn.org The mechanism for nickel-catalyzed cross-electrophile coupling is distinct from traditional cross-coupling and often involves radical intermediates. orgsyn.orgsemanticscholar.orgacs.org A proposed mechanism involves the following key steps: acs.orgnih.gov

Selective oxidative addition of the aryl iodide to a nickel(0) complex to form an arylnickel(II) intermediate. nih.gov

Generation of an alkyl radical from the alkyl halide. orgsyn.orgnih.gov

Reaction of the alkyl radical with the arylnickel(II) species to form a diorganonickel(III) intermediate. orgsyn.orgnih.gov

Reductive elimination from the nickel(III) complex to form the cross-coupled product and a nickel(I) species. nih.gov

The nickel(I) species then reacts with the alkyl halide to regenerate the alkyl radical and a nickel(II) species, which is subsequently reduced to regenerate the active nickel(0) catalyst. nih.gov

The selectivity in these reactions arises from the combination of polar and radical steps. nih.govsemanticscholar.orgacs.org The use of specific ligands and additives, such as lithium chloride and bromide/iodide co-catalysts, can be crucial for achieving high selectivity and efficiency, especially when using less reactive electrophiles like aryl and alkyl chlorides. nih.gov

Copper-Promoted Coupling Mechanisms for Aryl Iodides

The Ullmann reaction, a classic example of copper-mediated C-C bond formation, traditionally involves the coupling of two aryl halide molecules at high temperatures. organic-chemistry.orgsci-hub.se Modern variations, often referred to as Ullmann-type reactions, are catalyzed by copper complexes and can be performed under milder conditions for the formation of C-C, C-N, and C-O bonds. sci-hub.seacs.org

The mechanism of copper-promoted couplings of aryl iodides is still a subject of investigation, with several pathways proposed: sci-hub.sersc.org

Oxidative Addition/Reductive Elimination: A widely accepted mechanism involves the oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate. This is followed by reaction with a nucleophile and subsequent reductive elimination to form the product and regenerate the Cu(I) catalyst. acs.org

Radical Mechanisms: Some proposed mechanisms involve single-electron transfer (SET) from a copper species to the aryl halide, generating an aryl radical. sci-hub.se

Ionic Mechanisms: Another possibility involves the formation of an organocuprate intermediate that undergoes further reaction. sci-hub.se

The choice of ligands is critical in modern Ullmann-type reactions, as they can significantly influence the reaction rate and substrate scope. acs.org

Enzymatic Biotransformation Mechanisms of Halogenated Benzoate Esters

Enzymes, particularly dioxygenases, can catalyze the transformation of halogenated aromatic compounds, offering a green and highly selective alternative to traditional chemical methods.

Regioselectivity and Stereoselectivity in Dioxygenase-Mediated Oxidations

Dioxygenases are non-heme iron enzymes that catalyze the incorporation of both atoms of molecular oxygen into their substrates. researchgate.net In the case of substituted aromatic compounds like halogenated benzoate esters, these enzymes can produce chiral cis-dihydrodiol metabolites. nih.govresearchgate.net

The regioselectivity of the dihydroxylation is highly dependent on the specific dioxygenase and the substitution pattern of the aromatic ring. nih.govresearchgate.net For instance, studies on halogen-substituted methyl benzoates using E. coli expressing toluene (B28343) dioxygenase have shown that metabolism is often limited to ortho-substituted substrates. nih.govresearchgate.net While methyl 2-fluorobenzoate (B1215865) yielded a single diol regioselectively, other methyl 2-halobenzoates (Cl, Br, I) produced a mixture of regioisomers. nih.govresearchgate.net This highlights the influence of the halogen's size and electronic properties on the enzyme's active site binding and reactivity.

The stereoselectivity of these enzymatic oxidations is typically very high, producing enantiomerically pure or enriched products. researchgate.net The absolute stereochemistry of the resulting diols is determined by the specific enzyme used. For example, toluene dioxygenase and benzoate dioxygenase often exhibit opposite enantioinduction. researchgate.net These chiral diol products are valuable building blocks for the synthesis of complex molecules. researchgate.net

Active Site Interactions and Substrate Binding Dynamics

Detailed mechanistic studies and specific data regarding the active site interactions and substrate binding dynamics of this compound are not extensively available in the current body of scientific literature. The compound is primarily utilized as a chemical intermediate in organic synthesis. guidechem.com Its reactivity is generally characterized by transformations involving the functional groups present, namely the ethyl ester and the iodo group on the aromatic ring.

In hypothetical enzymatic or catalytic scenarios, the binding of this compound within an active site would be governed by a combination of steric and electronic factors. The orientation of the substrate would likely be influenced by non-covalent interactions such as hydrophobic interactions, involving the methyl group and the benzene ring, and potential halogen bonding from the iodine atom. The carbonyl group of the ester could act as a hydrogen bond acceptor.

The dynamics of substrate binding would be critical for any subsequent catalytic transformation. For instance, in a hypothetical enzyme-catalyzed hydrolysis reaction, the precise positioning of the ethyl ester group relative to catalytic residues (e.g., a catalytic triad (B1167595) in a serine hydrolase) would be essential for the nucleophilic attack on the carbonyl carbon. The electronic properties of the benzene ring, influenced by the electron-withdrawing iodine atom and the electron-donating methyl group, would also play a role in modulating the reactivity of the ester.

While specific experimental data on the binding affinity (such as Kd or Ki values) or the detailed molecular dynamics of this compound with specific enzymes or catalysts are not publicly documented, its structural analogs provide some insights. For example, related iodinated and methylated benzoates are known to participate in various coupling reactions, where their interaction with the active site of a metal catalyst is a key step. The iodine atom, for instance, is crucial for oxidative addition in palladium-catalyzed cross-coupling reactions.

Further research, including co-crystallization studies with target enzymes or catalysts and computational modeling, would be necessary to elucidate the specific active site interactions and substrate binding dynamics of this compound. Such studies would provide valuable data on the precise binding mode, interaction energies, and the conformational changes that may occur upon substrate binding, leading to a deeper understanding of its reactivity in a biological or catalytic context.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations are at the forefront of computational organic chemistry. These methods are used to model the electronic structure and predict various properties of molecules with high accuracy.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving iodoarenes like Ethyl 3-iodo-4-methylbenzoate. Such calculations can elucidate complex reaction mechanisms, identify intermediates, and determine the structure and energy of transition states. For reactions common to aryl iodides, such as cross-coupling, nucleophilic substitution, and metal-catalyzed functionalizations, DFT provides key insights. acs.orgmdpi.com

For instance, in transition metal-free cross-coupling reactions, iodoarenes can be activated to form hypervalent iodine species. acs.org DFT calculations can model the energetics of pathways such as reductive elimination or those involving aryne intermediates, helping to predict product distributions. acs.org In palladium-catalyzed reactions like the Hirao coupling, DFT has been used to calculate the energies of the four main steps: oxidative addition, ligand exchange, rearrangement, and reductive elimination. mdpi.com These computational studies can reveal the rate-determining step and explain the influence of substituents on reaction outcomes. The presence of the iodo, methyl, and ester groups on this compound would significantly influence the energetics of these transition states.

Furthermore, DFT is employed to understand the regioselectivity of reactions. For example, in tethered functionalization reactions, DFT calculations can explain why a particular cyclization mode (e.g., 6-endo) is kinetically and thermodynamically preferred over others by comparing the activation barriers of competing transition states. nih.gov

The three-dimensional structure of this compound, including its preferred conformations and molecular geometry, can be accurately predicted using DFT calculations. The benzene (B151609) ring itself is planar, but the ethyl ester group (-COOCH₂CH₃) has rotational freedom around the C(aryl)-C(carbonyl) and C(carbonyl)-O bonds.

Conformational analysis typically involves rotating these dihedral angles to find the global energy minimum structure. For benzoate (B1203000) esters, the most stable conformation is usually planar, with the carbonyl group being coplanar with the benzene ring to maximize π-conjugation. The ethyl group introduces additional rotational possibilities. The calculated geometry provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for the ethyl ester is not available, the geometry can be inferred from related compounds like mthis compound. nih.gov

Table 1: Predicted Molecular Geometry of this compound (Note: These are representative values based on DFT calculations for similar structures.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-I | ~2.10 |

| C=O | ~1.21 |

| C(aryl)-C(carbonyl) | ~1.49 |

| O-C(ethyl) | ~1.45 |

| **Bond Angles (°) ** | |

| C-C-I | ~120 |

| C-C=O | ~120 |

| O=C-O | ~123 |

| Dihedral Angles (°) | |

| C(aryl)-C(aryl)-C=O | ~0 or ~180 |

Analysis of the electronic structure reveals the distribution of charge within the molecule, which is crucial for understanding its reactivity. The substituents on the benzene ring—iodine, methyl, and ethyl carboxylate—have distinct electronic effects. The iodine atom and the ester group are electron-withdrawing, while the methyl group is electron-donating.

DFT calculations can quantify this charge distribution through methods like Mulliken population analysis, which assigns partial charges to each atom. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the most negative potential would be localized on the carbonyl oxygen, making it a site for electrophilic attack. The hydrogen atoms and the iodine atom would exhibit positive potential. This information is vital for predicting how the molecule will interact with other reagents. rsc.org

Table 2: Predicted Mulliken Charges for Key Atoms in this compound (Note: Values are illustrative and depend on the specific DFT method and basis set used.)

| Atom | Predicted Mulliken Charge (e) |

| I | +0.15 |

| C (attached to I) | -0.10 |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.45 |

| O (ester) | -0.35 |

Computational methods are highly effective in predicting spectroscopic properties, which aids in the characterization of compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. csic.es The predicted spectrum for this compound would show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methyl group protons. The chemical shifts are influenced by the electronic environment of each nucleus. For the related methyl ester, the aromatic protons appear at δ 8.46 (s, 1H), 7.89 (d, 1H), and 7.29 (d, 1H). nih.gov The ethyl ester would show similar aromatic shifts, with additional signals for the CH₂ and CH₃ of the ethyl group.

IR Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations predict the positions and intensities of vibrational modes, such as C=O stretching, C-H stretching, and C-I stretching, which are characteristic of the molecule's functional groups. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this compound, the predicted spectrum would likely show π→π* transitions associated with the substituted benzene ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Value |

| ¹H NMR | Aromatic Protons | 7.3 - 8.5 ppm |

| Ethyl (CH₂) | ~4.4 ppm (quartet) | |

| Ethyl (CH₃) | ~1.4 ppm (triplet) | |

| Methyl (Aryl) | ~2.5 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon | ~165 ppm |

| Aromatic Carbons | 125 - 145 ppm | |

| Iodo-substituted Carbon | ~95 ppm | |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| C-O Stretch | ~1250 cm⁻¹ | |

| UV-Vis | π→π* Transition | 240 - 280 nm |

Molecular Dynamics (MD) Simulations

While QM/DFT methods are excellent for studying static properties or single reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into dynamic processes and the influence of the environment.

MD simulations are particularly powerful for studying solvent effects. The reactivity and mechanism of a reaction can change dramatically in different solvents. researchgate.net MD simulations can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules.

By running simulations in different solvents (e.g., a polar protic solvent like ethanol (B145695) versus a nonpolar aprotic solvent like toluene), one can observe how the solvent shell around the molecule organizes and how this affects the stability of reactants, intermediates, and transition states. vub.be For example, a polar solvent might stabilize a charged transition state, thereby accelerating the reaction, whereas a nonpolar solvent might favor a different, less polar pathway. acs.org These simulations can compute the potential of mean force along a reaction coordinate, yielding a free energy profile that includes the dynamic contributions of the solvent, offering a more realistic picture of the reaction in solution than gas-phase calculations alone. imist.ma

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, leveraging both quantum mechanics and machine learning, is a cornerstone of modern chemical research, enabling the rational design of synthetic routes and the prediction of reaction outcomes.

Computational chemistry offers robust methods to predict the regioselectivity and stereoselectivity of reactions involving this compound. Density Functional Theory (DFT) is a common tool used to calculate the energies of potential intermediates and transition states for different reaction pathways. bohrium.com The pathway with the lowest activation energy is predicted to be the major one, thus determining the regiochemical or stereochemical outcome.

For example, in electrophilic aromatic substitution, the regioselectivity is governed by the electronic properties of the substituted benzene ring. Computational models can calculate properties like frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges. acs.org The positions most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the distribution and energy of these orbitals. acs.org

In catalysis, computational modeling can explain observed selectivities. Studies on iodoarene-based catalysts have used DFT to model intermediates, revealing that steric and electronic interactions within the catalyst-substrate complex are responsible for high stereoselectivity. acs.org By comparing the energies of different diastereomeric transition states, a quantitative prediction of the enantiomeric excess can often be achieved. These predictive tools are invaluable for designing new catalysts and reactions with high selectivity. nih.gov

The prediction of chemical reaction outcomes has been significantly advanced by the application of machine learning (ML). acs.org These models are trained on vast datasets of known chemical reactions to learn the underlying patterns of reactivity. arxiv.orgarxiv.org

Several ML architectures have been developed for this purpose. Graph-convolutional neural networks can process molecular structures directly, learning to identify reactive sites and predict the products of a reaction. arxiv.org Another approach is the "molecular transformer," which treats reaction prediction as a translation problem, translating a set of reactants into a set of products. arxiv.org These models can predict not only the major product but also potential side products and even the regioselectivity and stereoselectivity of a reaction. nih.govarxiv.org

A key challenge in ML for chemistry is the need for large, high-quality datasets. acs.org The performance of any predictive model is highly dependent on the data it was trained on. Recent developments include models like Reactron, which predicts reactions by modeling the movement of electrons, providing a more mechanistic and interpretable prediction of the reaction outcome. arxiv.org The table below summarizes various ML approaches used in predicting chemical reactions, which could be applied to reactions involving this compound.

| ML Model/Technique | Approach | Key Feature | Reference |

|---|---|---|---|

| Reactron | Electron-based prediction | Generates mechanistic steps with electron-pushing arrows. | arxiv.org |

| Molecular Transformer | Sequence-to-sequence translation | Treats reactants and products as "sentences" in a chemical language. | arxiv.org |

| Graph-Convolutional Neural Network (GCNN) | Graph-based representation | Learns from the molecular graph to predict reactivity. | arxiv.org |

| Random Forest / Gradient Boosting | Ensemble learning | Combines multiple decision trees for robust predictions, often used for classifying outcomes or predicting yields. | researchgate.net |

Force Field Development and Parameterization for Complex Systems

Force fields are the foundation of molecular mechanics and molecular dynamics (MD) simulations, providing a simplified, classical-mechanical description of the potential energy of a system. Developing accurate force fields for molecules like this compound is essential for simulating their behavior in complex environments, such as in solution or interacting with biomolecules.

The process involves defining atom types and assigning parameters for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. researchgate.net For novel or less common fragments, like the iodo-substituted aromatic ring in this compound, specific parameterization is often required.

This parameterization typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule or its fragments to obtain data on its geometry, vibrational frequencies, and electron distribution. bohrium.com

Charge Derivation: Atomic charges are derived by fitting them to the QM-calculated electrostatic potential (e.g., using the RESP method). researchgate.net

Parameter Fitting: Other parameters, like those for torsional angles and van der Waals interactions, are fitted to reproduce QM energy profiles and experimental data, such as liquid density and heat of vaporization. researchgate.netdtu.dk

Automated frameworks exist to generate parameters for common force fields like GAFF, OPLS-AA, and CGenFF. diva-portal.org However, challenges can arise with certain atom types. For instance, studies comparing force fields have shown that accurately modeling halogenated compounds, particularly iodo- and bromo-derivatives, can be difficult, with some force fields showing significant errors in calculated properties like hydration free energy for these molecules. diva-portal.org This highlights the need for careful validation and, if necessary, re-parameterization when studying systems containing this compound.

| Force Field | Typical Application | Parameterization Strategy | Note on Halogens |

|---|---|---|---|

| GAFF (General Amber Force Field) | General organic molecules, drug-like molecules | Designed to be compatible with AMBER force fields for biomolecules. | Generally performs reasonably well for a variety of small molecules. diva-portal.org |

| OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | Liquid-phase simulations of organic molecules and proteins. | Parameters are optimized to reproduce experimental properties of liquids. | Shows variable performance; outliers can occur for molecules with low hydration free energies. diva-portal.org |

| CGenFF (CHARMM General Force Field) | General organic molecules for use with CHARMM force fields. | Provides parameters with associated penalty scores indicating confidence. | Can overestimate hydration free energy for some chloro and bromo compounds; iodo compounds may also pose challenges. diva-portal.org |

Reactivity Profile and Derivatization Strategies

Cross-Coupling Reactions of the Aryl Iodide Functionality

The presence of an iodine atom on the aromatic ring makes ethyl 3-iodo-4-methylbenzoate an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in many of these catalytic cycles.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In this reaction, an aryl halide is coupled with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, its methyl ester analog, mthis compound, is recognized as an excellent candidate for such transformations. innospk.com

The general conditions for a Suzuki-Miyaura coupling of an aryl iodide like this compound would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent system like toluene (B28343), dioxane, or aqueous mixtures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol (B145695)/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 |

Sonogashira Coupling for C-C Ethynylation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.org

Mthis compound, a close analog of the title compound, has been successfully employed in Sonogashira coupling reactions. For instance, it has been reacted with ethynyltrimethylsilane under palladium catalysis to produce the corresponding trimethylsilyl-protected alkyne. This intermediate can then be deprotected to yield the terminal alkyne, which is a key building block for the synthesis of various pharmaceutical agents.

A specific example involves the reaction of mthis compound with ethynyltrimethylsilane using a palladium catalyst like Pd(dppf)Cl₂ and a copper(I) iodide co-catalyst in the presence of triethylamine. The reaction proceeds at an elevated temperature to afford the coupled product, which can then be deprotected using a base like potassium carbonate in methanol (B129727).

Table 2: Sonogashira Coupling of Mthis compound

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Mthis compound | Ethynyltrimethylsilane | Pd(dppf)Cl₂ | CuI | Triethylamine | Acetonitrile | 80 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides or pseudohalides and primary or secondary amines. wikipedia.org The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has greatly expanded the scope and utility of this transformation. wikipedia.org

For an aryl iodide such as this compound, the Buchwald-Hartwig amination would typically proceed by oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have proven effective for the coupling of aryl iodides. wikipedia.org

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Iodides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 100 |

Negishi, Stille, and Heck Coupling Variants

The aryl iodide functionality of this compound also makes it a suitable substrate for other important cross-coupling reactions.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organostannane (organotin) reagent. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org

The Heck reaction , also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted olefins and is noted for its excellent trans selectivity. organic-chemistry.org Mthis compound is considered a good candidate for Heck couplings. innospk.com

Functional Group Transformations of the Ester Moiety

In addition to the reactivity of the aryl iodide, the ethyl ester group of this compound can undergo various transformations, allowing for further molecular diversification.

Selective Hydrolysis to 3-iodo-4-methylbenzoic Acid

The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid, under basic conditions. This transformation is typically achieved by treating the ester with a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the carboxylic acid. guidechem.com

A procedure for the hydrolysis of the analogous methyl ester involves dissolving the compound in methanol, followed by the addition of sodium hydroxide and water. The reaction is stirred at room temperature, and after completion, the mixture is acidified to precipitate the carboxylic acid product. guidechem.com A similar protocol would be applicable for the hydrolysis of this compound.

Reductions to Corresponding Alcohol Derivatives

The ester group of this compound can be readily reduced to a primary alcohol, yielding (3-iodo-4-methylphenyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Table 1: Representative Reduction of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | 1. LiAlH₄ 2. H₂O/H⁺ workup | (3-iodo-4-methylphenyl)methanol |

Transesterification with Diverse Alcohols

Transesterification is a fundamental reaction of esters, allowing for the exchange of the alcohol portion of the ester. wikipedia.org In the case of this compound, the ethyl group can be replaced by other alkyl or aryl groups by reacting it with a different alcohol in the presence of a catalyst. wikipedia.orglibretexts.org This equilibrium-driven process can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). wikipedia.org

Under acidic conditions, the catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the incoming alcohol. masterorganicchemistry.comresearchgate.net Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. wikipedia.org To drive the reaction to completion, it is common to use a large excess of the reactant alcohol, which can often serve as the solvent. libretexts.orgucla.edu

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Isopropanol | NaO-iPr (catalytic) | Isopropyl 3-iodo-4-methylbenzoate |

| Benzyl (B1604629) alcohol | H₂SO₄ (catalytic) | Benzyl 3-iodo-4-methylbenzoate |

Amidation Reactions to Form Benzamides

The conversion of this compound into 3-iodo-4-methylbenzamide (B185425) derivatives can be achieved through aminolysis. This reaction involves heating the ester with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.com The reaction is typically slower than hydrolysis and often requires elevated temperatures. The mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequent elimination of ethanol yields the corresponding amide. masterorganicchemistry.com While the reaction can proceed without a catalyst, certain catalysts, including those based on manganese or zirconium, have been developed to facilitate direct amidation of esters under milder conditions. acs.orgnih.gov

Table 3: Amidation of this compound

| Amine Reagent | Product |

|---|---|

| Ammonia (NH₃) | 3-iodo-4-methylbenzamide |

| Methylamine (CH₃NH₂) | N-methyl-3-iodo-4-methylbenzamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-3-iodo-4-methylbenzamide |

Aromatic Ring Functionalizations (Beyond C-I Bond)

Beyond the reactivity of the ester and iodo groups, the aromatic ring itself can be functionalized, allowing for the introduction of new substituents at specific positions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The ester group, while not as powerful as an amide or carbamate, can function as a DMG. acs.org

In this compound, the ester group can direct metalation to the C2 or C6 positions. The C2 position is adjacent to the bulky iodine atom, while the C6 position is adjacent to the methyl group. Deprotonation typically occurs at the most acidic ortho proton. The acidity is influenced by steric and electronic factors. Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) can generate an aryllithium intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a new substituent specifically at the ortho position.

Table 4: Potential Directed Ortho-Metalation and Electrophilic Quench

| Electrophile | Reagent | Product (Major Isomer Predicted) |

|---|---|---|

| Carbon dioxide | 1. s-BuLi/TMEDA 2. CO₂ 3. H⁺ workup | 2-carboxy-3-iodo-4-methylbenzoic acid ethyl ester |

| Trimethylsilyl chloride | 1. s-BuLi/TMEDA 2. TMSCl | Ethyl 3-iodo-4-methyl-2-(trimethylsilyl)benzoate |

| Iodine | 1. s-BuLi/TMEDA 2. I₂ | Ethyl 2,3-diiodo-4-methylbenzoate |

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) provides another avenue for functionalizing the benzene (B151609) ring. The regiochemical outcome is determined by the combined directing effects of the substituents already present.

-COOEt (Ethyl Ester): A deactivating group and a meta-director due to its electron-withdrawing nature. fiveable.me

-CH₃ (Methyl): An activating group and an ortho, para-director due to hyperconjugation.

-I (Iodo): A deactivating group (due to its inductive effect) but an ortho, para-director (due to lone pair resonance). libretexts.org

In this compound, the positions are:

Position 2: ortho to the ester, ortho to the iodine.

Position 5: meta to the ester, ortho to the methyl, meta to the iodine.

Position 6: ortho to the ester, para to the iodine, meta to the methyl.

The directing effects are conflicting. The activating methyl group strongly favors substitution at its ortho (position 5) and para (position 1, occupied) positions. The iodo group directs ortho (position 2) and para (position 6). The ester group directs meta (position 5). All three groups either deactivate or only weakly activate the ring, meaning harsh reaction conditions may be required. However, the convergence of the methyl group's ortho-directing effect and the ester's meta-directing effect makes position 5 the most likely site for electrophilic attack. Substitution at positions 2 and 6 is sterically hindered by the adjacent iodine and methyl groups, respectively.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-iodo-4-methyl-5-nitrobenzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 5-bromo-3-iodo-4-methylbenzoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 5-acetyl-3-iodo-4-methylbenzoate |

Selective Bio-oxidations and Enzymatic Conversions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. For a substrate like this compound, two primary enzymatic transformations can be envisioned: oxidation of the methyl group and modification at the C-I bond.

Unspecific peroxygenases (UPOs) are enzymes known to catalyze the selective hydroxylation of C-H bonds, including the benzylic C-H bonds of toluene and its derivatives. researchgate.netcsic.es Studies have shown that UPOs can oxidize the methyl group of substituted toluenes to the corresponding benzyl alcohol, benzaldehyde, and, in some cases, the benzoic acid. researchgate.net The presence of other ring substituents can influence both the rate and selectivity of the reaction. livescience.io For instance, the UPO from Agrocybe aegerita (AaeUPO) has been shown to effectively convert a range of ring-substituted toluenes into their corresponding benzaldehydes with high selectivity. livescience.io Therefore, it is plausible that a suitable UPO could catalyze the oxidation of the 4-methyl group of this compound to a formyl or carboxyl group.

Additionally, enzymes such as toluene dioxygenase are known to perform stereoselective benzylic hydroxylations on various substrates. rsc.orgrsc.org Other microbial pathways are known to degrade 4-methylbenzoate, suggesting enzymatic machinery exists that can recognize and transform this structural motif. nih.govasm.org

Table 6: Plausible Enzymatic Conversions

| Enzyme Class | Potential Reaction | Potential Product |

|---|---|---|

| Unspecific Peroxygenase (UPO) | Benzylic hydroxylation | Ethyl 3-iodo-4-(hydroxymethyl)benzoate |

| Toluene Dioxygenase | Benzylic hydroxylation | Ethyl 3-iodo-4-(hydroxymethyl)benzoate |

| Alcohol/Aldehyde Dehydrogenase | Further oxidation | Ethyl 3-iodo-4-formylbenzoate or 4-(ethoxycarbonyl)-2-iodobenzoic acid |

Advanced Research Applications

Role in Medicinal Chemistry and Drug Discovery Research

In the fields of medicinal chemistry and drug discovery, Ethyl 3-iodo-4-methylbenzoate and its close analog, Mthis compound, are valued as key starting materials and intermediates for creating novel therapeutic agents. The compound's structure is amenable to various coupling reactions, enabling chemists to construct larger, more complex molecules with specific biological activities.

The compound plays a pivotal role in the synthesis of targeted anti-cancer therapies, particularly kinase inhibitors. Protein kinases are enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer.

Bcr-Abl Inhibitors: Mthis compound is a documented precursor in the synthesis of potent inhibitors for the Bcr-Abl tyrosine kinase. nih.govnih.gov The fusion gene BCR-ABL is the hallmark of chronic myeloid leukemia (CML). A key step in the synthesis of advanced Bcr-Abl inhibitors, such as GZD856, involves a Sonogashira coupling reaction where the iodine atom on the mthis compound ring is replaced by an ethynyl (B1212043) group. nih.gov This alkyne intermediate is then coupled with other heterocyclic structures to build the final inhibitor molecule, which is designed to overcome resistance to earlier-generation drugs like imatinib. nih.govsemanticscholar.orgepa.gov

Discoidin Domain Receptor 1 (DDR1) Inhibitors: DDR1 is a receptor tyrosine kinase that binds to collagen and is implicated in various diseases, including cancer and fibrosis. nih.govnih.gov The development of selective DDR1 inhibitors is an active area of research. The core structure provided by 3-iodo-4-methylbenzoate derivatives is utilized to construct molecules that can fit into the ATP-binding pocket of the DDR1 enzyme, blocking its activity. dongguk.edu

The following table summarizes the key kinase targets and the role of the benzoate (B1203000) precursor.

Table 1: Role as a Precursor for Kinase Inhibitors| Target Kinase | Associated Disease | Synthetic Role of 3-Iodo-4-methylbenzoate Derivative | Example Inhibitor Class |

|---|---|---|---|

| Bcr-Abl | Chronic Myeloid Leukemia (CML) | Key intermediate for Sonogashira coupling to build the inhibitor's core structure. nih.govnih.gov | GZD856 and other novel Bcr-Abl inhibitors. nih.gov |

| DDR1 | Cancer, Fibrosis | Serves as a foundational scaffold for building selective inhibitors. nih.govdongguk.edu | Various developmental DDR1 inhibitors. nih.gov |

A chemical scaffold is a core structure of a molecule upon which various modifications are made to create a library of related compounds. This compound serves as an effective scaffold because the C-I (carbon-iodine) bond is relatively weak and reactive, making it an ideal site for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the systematic attachment of different chemical groups to the benzene (B151609) ring, enabling the exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of a lead compound. The synthesis of the Bcr-Abl inhibitor GZD856 is a prime example, where the 3-iodo-4-methylbenzoate core is the scaffold upon which the final, complex drug molecule is constructed. nih.gov

Chemical probes are small molecules used to study and manipulate biological systems. The iodinated nature of this compound makes it a candidate for developing specialized probes. For instance, iodinated compounds can be precursors to photocrosslinking reagents. nih.gov By incorporating a photoactivatable group and a radioactive iodine isotope, these probes can be used to identify the binding partners of a drug within a cell, a critical step in understanding its mechanism of action. While direct use of this compound as a probe is not widely documented, its structure is suitable for modification into such advanced research tools.

Application in Radiopharmaceutical Development

The presence of a stable iodine atom on the this compound molecule makes it an excellent precursor for the synthesis of radiopharmaceuticals. These are drugs containing radioactive isotopes (radionuclides) that can be used for diagnostic imaging or therapy.

Diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) rely on the detection of gamma rays emitted from radionuclides within the body. nih.govresearchgate.net By replacing the stable iodine atom on this compound with a radioactive iodine isotope, the molecule can be transformed into a radiotracer.

This radiolabeled precursor can then be used to synthesize a final radiopharmaceutical that targets a specific biological entity, such as a receptor or enzyme. Once administered to a patient, the tracer accumulates at its target site, and the emitted radiation is captured by a PET or SPECT scanner to create an image, allowing for non-invasive diagnosis and monitoring of diseases. researchgate.net Several radioisotopes of iodine are suitable for these applications. acs.orgnih.gov

The choice of iodine isotope depends on the imaging modality, as detailed in the table below.

Table 2: Iodine Radioisotopes for Diagnostic Imaging

| Isotope | Imaging Modality | Key Emission | Half-Life | Primary Use |

|---|---|---|---|---|

| 123I | SPECT | Gamma (159 keV) | 13.2 hours | Diagnostic imaging of various biological targets. researchgate.netacs.org |

| 124I | PET | Positron (β+) | 4.2 days | Longer-term PET imaging studies. acs.orgnih.gov |

| 125I | SPECT / In-vitro | Gamma (35 keV) | 59.4 days | Preclinical research, in-vitro assays, and some specialized imaging. acs.org |

| 131I | SPECT / Therapy | Gamma (364 keV), Beta (β-) | 8.0 days | Both diagnostic imaging and radiotherapy (theranostics). acs.org |

The process of replacing the stable iodine atom with a radioactive one is known as radioiodination. Several well-established methods are used for labeling aromatic compounds like this compound.

Electrophilic Substitution: This is a common method for introducing radioiodine onto an aromatic ring. It often involves an oxidizing agent, such as Chloramine-T or Iodogen, to generate a reactive electrophilic iodine species (e.g., I+) from radioiodide (e.g., Na[123I]). researchgate.net This species then substitutes a hydrogen atom on an activated aromatic ring. For precursors that are not yet iodinated, this is a primary labeling method.

Halogen Exchange: In this method, a non-radioactive halogen on the precursor molecule (like the iodine in this compound) is swapped for a radioactive iodine isotope. This reaction is often catalyzed by copper salts and is particularly useful for producing radioiodinated compounds with high specific activity. nih.gov

Destannylation: A highly efficient method involves using a precursor molecule where the iodine is replaced by a trialkyltin group (e.g., tributyltin). This stannylated precursor reacts rapidly and cleanly with a source of radioiodine under mild oxidizing conditions to yield the desired radioiodinated product. This is often the method of choice for producing radiopharmaceuticals with high purity and yield.

These methodologies allow for the reliable and efficient production of radioiodinated tracers derived from the this compound scaffold for use in nuclear medicine. nih.govresearchgate.net

Materials Science Research

In the field of materials science, the utility of this compound lies in its function as a precursor for the synthesis of complex organic molecules with specific, desirable properties.

This compound serves as a key building block for the synthesis of larger, functional organic molecules. The presence of the iodo-substituent on the aromatic ring is of particular importance, as the carbon-iodine bond is highly reactive and amenable to forming new carbon-carbon bonds through various cross-coupling reactions. This reactivity allows for the incorporation of the substituted benzoate core into more complex conjugated systems. Such systems are fundamental to the development of functional organic materials, including those investigated for photochromic properties—the ability to change color upon exposure to light. unipd.itresearchgate.net While not a photochromic compound itself, its role as a synthon enables the construction of the intricate molecular architectures required for these advanced applications. unipd.it

While the ester and aryl iodide functionalities of this compound could theoretically be engaged in polymerization reactions, its specific application as a monomer or precursor for creating advanced polymer architectures is not extensively documented in the scientific literature. Research into the depolymerization of polyesters has noted the behavior of related iodomethylbenzoate compounds, but its primary role remains in small-molecule synthesis rather than as a repeating unit in polymer chains. acs.org

Agrochemical and Specialty Chemical Research

The synthesis of novel, high-value chemicals for specialized applications, including agrochemicals, often relies on versatile intermediates that can be readily modified.

There is currently limited specific information available in the public domain detailing the use of this compound as a direct intermediate in the synthesis of novel pesticides and bactericides.

Contribution to Development of Catalytic Systems and Methodologies

One of the most significant roles of this compound in chemical research is as a substrate for the exploration and refinement of catalytic reactions.

This compound is an important substrate in the field of organic synthesis, particularly for its utility in cross-coupling applications. The carbon-iodine (C-I) bond is the most reactive among aryl halides (I > Br > Cl) in common palladium-catalyzed cross-coupling reactions. This high reactivity makes this compound an ideal model substrate for developing and optimizing new catalytic systems.

Researchers utilize this compound to test the efficacy of novel catalysts, ligands, and reaction conditions for fundamental bond-forming transformations such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. By using a well-defined substrate like this compound, chemists can accurately measure reaction yields, turnover numbers, and catalyst stability, thereby advancing the field of catalysis. Its predictable reactivity allows for the systematic exploration of reaction parameters to create more efficient and sustainable synthetic methods for producing complex molecules, including pharmaceuticals and functional materials.

| Catalytic Reaction Type | Role of this compound | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl iodide partner | Carbon-Carbon (sp²) |

| Heck Coupling | Aryl iodide partner | Carbon-Carbon (sp²) |

| Sonogashira Coupling | Aryl iodide partner | Carbon-Carbon (sp) |

| Buchwald-Hartwig Amination | Aryl iodide partner | Carbon-Nitrogen |

| Carbonylative Couplings | Aryl iodide partner | Carbon-Carbonyl |

Probing Reaction Scope and Limitations in Organic Transformations

This compound serves as a valuable substrate in advanced organic synthesis for the critical purpose of evaluating the scope and identifying the limitations of various organic transformations. Due to its specific structural features—an electron-withdrawing ester group, a methyl group, and a reactive carbon-iodine bond—it presents a moderately complex and sterically hindered aromatic system. This complexity makes it an effective tool for chemists to test the robustness and versatility of newly developed catalytic systems or synthetic methodologies.

The primary application of this compound in this context is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental for the formation of carbon-carbon bonds. Researchers utilize this compound to probe how effectively a new catalyst, ligand, or set of reaction conditions can facilitate the coupling of its aryl iodide moiety with various partners.

Detailed research findings on the use of this compound to probe reaction scopes are not extensively documented in readily accessible literature. While the compound is a known building block, specific studies detailing its performance across a wide range of coupling partners with corresponding yields are not available.

In a representative, albeit hypothetical, study designed to probe the scope of a novel palladium catalyst system for the Suzuki-Miyaura coupling, this compound would be reacted with a diverse array of boronic acids. The resulting yields would provide insight into the catalyst's tolerance for different functional groups and steric environments.

For instance, a hypothetical screening might involve the following reactions:

| Entry | Boronic Acid Coupling Partner | Product | Hypothetical Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Ethyl 4-methyl-[1,1'-biphenyl]-3-carboxylate | 85 | Standard, unhindered coupling partner. |